molecular formula C11H15NO4 B094928 methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate CAS No. 18181-08-3

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Cat. No. B094928
CAS RN: 18181-08-3
M. Wt: 225.24 g/mol
InChI Key: MKFJJXIMFTXSEM-NSHDSACASA-N
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Description

The compound of interest, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a derivative of amino acids with a specific stereochemistry at the second carbon atom. It contains a phenyl group with dihydroxy substitution, which may contribute to its chemical reactivity and physical properties. The compound's structure suggests potential biological activity, possibly related to its immunosuppressive effects, as seen in structurally related compounds .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the amino acid backbone. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone to our compound of interest, was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, resulting in various derivatives with immunosuppressive activity . Another related synthesis involved acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature, leading to the formation of extended chains via intermolecular hydrogen bonds . These methods could potentially be adapted for the synthesis of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate has been studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a closely related compound were recorded, and the geometrical structure, vibrational frequency, and bonding features were analyzed using ab initio HF and DFT methods . These studies provide insights into the electronic properties, such as the HOMO and LUMO energies, indicating charge transfer within the molecule. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of structurally similar compounds has been explored in various chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted derivatives . Another example is the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones to form trisubstituted pyrroles and other heterocyclic compounds . These reactions highlight the potential of the amino acid backbone to engage in diverse chemical transformations, which could be relevant for the synthesis and modification of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to our compound of interest have been characterized through various computational and experimental methods. The vibrational spectroscopy studies provide information on the infrared intensity, Raman activities, and normal coordinate analysis . Additionally, the solvent effects on the compound's properties have been calculated, which is important for understanding its behavior in different environments. The thermodynamic properties at various temperatures have also been calculated, offering insights into the stability and reactivity of the compound .

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound known for its wide range of pharmacological activities, serves as a bioactive precursor in the synthesis of various compounds with potential pharmaceutical applications. This compound's versatility in organic synthesis highlights the importance of bioactive precursors in developing new bioactive molecules, emphasizing synthetic routes and pharmaceutical applications (S. Farooq & Z. Ngaini, 2019).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a significant role as flavor compounds in various food products. The production and degradation of these aldehydes from amino acids are extensively reviewed, showcasing the importance of understanding metabolic conversions and microbial composition in food science (B. Smit, W. Engels, & G. Smit, 2009).

Polyhydroxyalkanoate (PHA) Biosynthesis

PHA, a biodegradable microbial polymer, is formed from hydroxyalkanoic acids monomers, demonstrating the significant role of specific chemical structures in biosynthesis pathways. This review sheds light on the enzymes responsible for PHA polymerization and the potential applications of PHAs, pointing towards their importance in biodegradable materials and the factors affecting commercialization (A. Amara, 2010).

Methylglyoxal in Foods

Methylglyoxal, a reactive carbonyl compound in processed foods, can form various aroma compounds and act as a precursor for other toxins. This critical review discusses the formation, transformation, and mitigation strategies of methylglyoxal in foods, highlighting the role of amino acids and phenolic compounds in scavenging this compound and the need for further investigation into dietary adducts (Jie Zheng et al., 2020).

properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJJXIMFTXSEM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939476
Record name Methyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

CAS RN

18181-08-3
Record name 3-Hydroxy-α-methyl-L-tyrosine methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Methyldopa methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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